

Unraveling the Crystalline Architecture of Bis(4-bromophenyl) Sulphide: A Technical Guide

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Compound of Interest

Compound Name: *Bis(4-bromophenyl) sulphide*

Cat. No.: *B1265689*

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This technical guide delves into the crystal structure determination of **Bis(4-bromophenyl) sulphide**, a molecule of interest in various chemical and pharmaceutical research fields. A comprehensive search of crystallographic databases, however, reveals a critical distinction: while extensive data is available for the closely related Bis(4-bromophenyl) disulfide, the crystal structure of **Bis(4-bromophenyl) sulphide** (monosulfide) has not been publicly reported. This guide will therefore present the available crystallographic data for Bis(4-bromophenyl) disulfide as a valuable comparative reference, alongside a discussion of the monosulfide's known properties and the general experimental workflows for crystal structure determination.

Compound Identification and Properties

A key point of clarification is the distinction between the sulphide and disulfide forms of Bis(4-bromophenyl).

- **Bis(4-bromophenyl) sulphide:** Contains a single sulfur atom bridging the two phenyl rings.
 - Molecular Formula: $C_{12}H_8Br_2S$ ^{[1][2]}
 - CAS Number: 3393-78-0
 - Melting Point: 115 °C^[2]

- Bis(4-bromophenyl) disulfide: Features a disulfide bond (S-S) connecting the two phenyl moieties.
 - Molecular Formula: $C_{12}H_8Br_2S_2$
 - CAS Number: 5335-84-2

Crystal Structure of Bis(4-bromophenyl) Disulfide

The following crystallographic data has been reported for Bis(4-bromophenyl) disulfide. This information provides insight into the molecular packing and conformation of a closely related structure.

Crystallographic Data

| Parameter | Value |
|--------------------------|--------------|
| Crystal System | Orthorhombic |
| Space Group | Ccc2 |
| Unit Cell Dimensions | |
| a (Å) | 7.7242 |
| b (Å) | 28.033 |
| c (Å) | 5.9565 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å ³) | 1289.4 |
| Z | 4 |
| Temperature (K) | Not reported |
| Radiation type | Not reported |
| Wavelength (Å) | Not reported |

Data obtained from the Crystallography Open Database (COD) entry 4518724.

Experimental Protocols

While a specific protocol for the single-crystal growth of **Bis(4-bromophenyl) sulphide** is not available due to the absence of its crystal structure in public databases, a general workflow for such a determination can be outlined. This process is broadly applicable to small organic molecules.

Synthesis and Crystallization

The synthesis of diaryl sulfides can often be achieved through cross-coupling reactions. For crystallization, a common technique is slow evaporation from a suitable solvent.

General Procedure:

- **Synthesis:** A plausible synthetic route to **Bis(4-bromophenyl) sulphide** would involve the reaction of 4-bromothiophenol with 1-bromo-4-iodobenzene under appropriate catalytic conditions.
- **Purification:** The crude product would be purified using techniques such as column chromatography to achieve high purity, which is crucial for successful crystallization.
- **Crystallization:** Single crystals suitable for X-ray diffraction can be grown by dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowing the solvent to evaporate slowly at a constant temperature.

X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded on a detector as the crystal is rotated.

- **Structure Solution:** The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

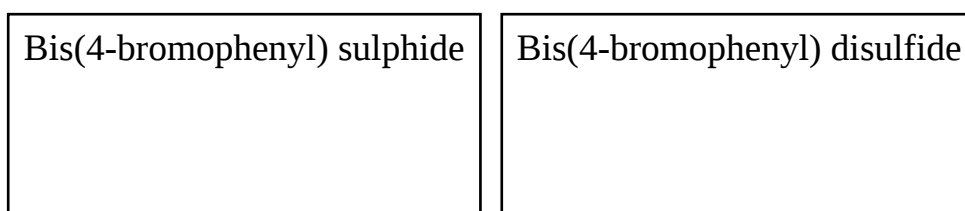
Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and the molecular structures of both the sulphide and disulfide.



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Caption: Experimental workflow for crystal structure determination.



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Caption: 2D structures of the sulphide and disulfide.

Conclusion

While the crystal structure of **Bis(4-bromophenyl) sulphide** remains to be determined and reported in publicly accessible databases, the detailed crystallographic information for the closely related Bis(4-bromophenyl) disulfide provides a valuable point of reference for researchers in the field. The general experimental protocols outlined in this guide are fundamental to the process of crystal structure determination and can be applied to a wide range of small molecules. The elucidation of the crystal structure of the monosulfide would be a valuable addition to the scientific literature, allowing for a direct comparison of the conformational and packing differences between these two related sulfur-containing aromatic compounds.

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References

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